1-N,3-N-dimethyladamantane-1,3-dicarboxamide
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Overview
Description
1-N,3-N-dimethyladamantane-1,3-dicarboxamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two carboxamide groups attached to the adamantane core, with methyl groups at the 1 and 3 positions. The adamantane structure imparts high thermal stability and rigidity, making its derivatives valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N,3-N-dimethyladamantane-1,3-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyladamantane with phosgene to form the corresponding isocyanate intermediate, which is then reacted with ammonia or an amine to yield the desired dicarboxamide . Another method involves the direct amidation of 1,3-dimethyladamantane-1,3-dicarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of the adamantane core, followed by functionalization to introduce the carboxamide groups. This process often employs continuous flow reactors to ensure high efficiency and yield. The use of catalysts such as Na/H-Y-zeolite can enhance the isomerization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-dimethyladamantane-1,3-dicarboxamide undergoes various chemical reactions, including:
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-N,3-N-dimethyladamantane-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of heat-resistant materials and lubricants due to its thermal stability.
Mechanism of Action
The mechanism of action of 1-N,3-N-dimethyladamantane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s rigid structure allows it to fit into enzyme pockets, disrupting their normal function. Additionally, its carboxamide groups can form hydrogen bonds with amino acid residues, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyladamantane: Lacks the carboxamide groups, making it less versatile in chemical reactions.
1,3-Dimethyladamantane-1,3-dicarboxylic acid: Contains carboxylic acid groups instead of carboxamide groups, leading to different reactivity and applications.
1,3-Dibromo-5,7-dimethyladamantane: A halogenated derivative with distinct chemical properties and uses.
Uniqueness
1-N,3-N-dimethyladamantane-1,3-dicarboxamide stands out due to its dual carboxamide functionality, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry and materials science, where specific interactions with biological targets or enhanced thermal stability are required.
Properties
IUPAC Name |
1-N,3-N-dimethyladamantane-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-11(17)13-4-9-3-10(5-13)7-14(6-9,8-13)12(18)16-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPBQKKIQUHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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